Competitive Inhibition of L-Asparagine Hydrolysis: Defined Ki Value for D-Asparagine
D-Asparagine acts as a competitive inhibitor of L-asparagine hydrolysis by yeast external asparaginase. The inhibition constant (Ki) has been experimentally determined as 0.24 mM, which is approximately equal to its Michaelis-Menten constant (Km) for hydrolysis by the same enzyme [1]. This quantitative inhibition parameter is critical for understanding metabolic interference in asparagine-dependent biological systems, in contrast to L-asparagine which serves as the primary substrate.
| Evidence Dimension | Inhibition of L-asparagine hydrolysis (Ki) |
|---|---|
| Target Compound Data | Ki = 0.24 mM |
| Comparator Or Baseline | L-Asparagine (primary substrate, no inhibition) |
| Quantified Difference | Ki = 0.24 mM |
| Conditions | Purified external asparaginase from Saccharomyces cerevisiae X2180-A2; assay conditions as described in J. Bacteriol. (1976) |
Why This Matters
The defined Ki value enables precise modeling of metabolic competition in yeast and other systems expressing asparaginase, essential for experimental design in cancer biology and metabolic engineering.
- [1] Dunlop PC, Roon RJ, Even HL. Utilization of D-asparagine by Saccharomyces cerevisiae. J Bacteriol. 1976;125(3):999-1004. doi:10.1128/JB.125.3.999-1004.1976. View Source
